[3-(Methylamino)phenyl]methanol
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Overview
Description
[3-(Methylamino)phenyl]methanol: is an organic compound with the molecular formula C8H11NO . It is a derivative of phenylmethanol, where a methylamino group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Formamide, N-[3-[(formyloxy)methyl]phenyl]-N-methyl-: This method involves the reaction of formamide with N-[3-[(formyloxy)methyl]phenyl]-N-methyl- under specific conditions to yield [3-(Methylamino)phenyl]methanol.
Reduction of Nitro Compounds:
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often use catalytic hydrogenation and other advanced techniques to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Methylamino)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the methylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, Nucleophiles
Major Products Formed:
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenylmethanol derivatives
Scientific Research Applications
Chemistry: : [3-(Methylamino)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: : In biological research, this compound is used to study the effects of methylamino groups on biological activity. It is also used in the synthesis of biologically active molecules .
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of [3-(Methylamino)phenyl]methanol involves its interaction with specific molecular targets and pathways. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Phenylmethanol: Lacks the methylamino group, making it less reactive in certain chemical reactions.
3-Aminophenylmethanol: Contains an amino group instead of a methylamino group, leading to different reactivity and biological activity.
3-Methylphenylmethanol: Contains a methyl group instead of a methylamino group, resulting in different chemical properties.
Uniqueness of [3-(Methylamino)phenyl]methanol: The presence of the methylamino group in this compound imparts unique chemical and biological properties to the compound. This functional group enhances its reactivity in various chemical reactions and influences its interactions with biological molecules, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
[3-(methylamino)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVZBSNOPWTRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121562-78-5 |
Source
|
Record name | [3-(methylamino)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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